Superior Site-Selectivity in Sonogashira Cross-Coupling Favors Position 1 Exclusively
In Sonogashira cross-coupling reactions, 1,2-dibromo-3,5-difluorobenzene exhibits exclusive selectivity for position 1 over position 2. The formation of the 2-alkynyl-substituted isomer was not observed across all tested conditions [1]. This is in contrast to less hindered or electronically distinct isomers, which may yield mixtures of regioisomers.
| Evidence Dimension | Regioselectivity in Sonogashira reaction |
|---|---|
| Target Compound Data | 100% selectivity for position 1 |
| Comparator Or Baseline | Other polyhalogenated arenes (e.g., non-fluorinated or mono-fluorinated dibromides) often yield regioisomeric mixtures |
| Quantified Difference | Exclusive formation of the desired mono-alkynyl product |
| Conditions | Reaction with 1.0 equiv. alkyne, Pd(PPh3)4 (3 mol%), Et3N, THF, 60 °C, 6 h [1] |
Why This Matters
This exclusivity guarantees a single, predictable synthetic product, eliminating the need for costly and time-consuming isomer separation steps in multi-step syntheses.
- [1] Reimann, S., Ehlers, P., Sharif, M., Wittler, K., Spannenberg, A., Ludwig, R., & Langer, P. (2012). Site-selective Sonogashira reactions of 1,2-dibromo-3,5-difluorobenzene. Catalysis Communications, 25, 142-147. View Source
